2-Amino-3-fluoroisonicotinamide

Description

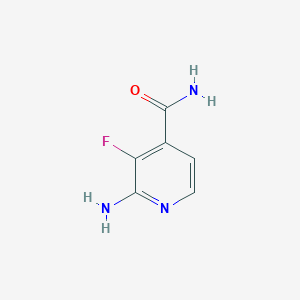

2-Amino-3-fluoroisonicotinamide is a fluorinated derivative of isonicotinamide, characterized by an amino group at the 2-position and a fluorine atom at the 3-position of the pyridine ring. Fluorination at specific positions often enhances metabolic stability, bioavailability, and binding affinity in drug candidates.

Properties

Molecular Formula |

C6H6FN3O |

|---|---|

Molecular Weight |

155.13 g/mol |

IUPAC Name |

2-amino-3-fluoropyridine-4-carboxamide |

InChI |

InChI=1S/C6H6FN3O/c7-4-3(6(9)11)1-2-10-5(4)8/h1-2H,(H2,8,10)(H2,9,11) |

InChI Key |

ZUDXKFSAECTDOW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C(=C1C(=O)N)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-fluoroisonicotinamide typically involves the fluorination of isonicotinamide derivatives. One common method is the reaction of 2,3-difluoro-5-chloropyridine with ammonia water, followed by a reduction reaction to yield 2-amino-3-fluoropyridine . This intermediate can then be further modified to obtain this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-fluoroisonicotinamide can undergo various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as alkyl halides can be used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate can be employed.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various alkylated derivatives, while Suzuki-Miyaura coupling can produce biaryl compounds.

Scientific Research Applications

2-Amino-3-fluoroisonicotinamide has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

Biological Studies: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Material Science: It can be incorporated into polymers and other materials to impart specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 2-Amino-3-fluoroisonicotinamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in various interactions due to its electronegativity. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Purity and Availability :

- 2-Amino-5-fluoroisonicotinic acid (CAS 1260671-28-0): High purity (>98%), commercially available at ~$350/gram .

- Methyl 2-amino-5-fluoroisonicotinate (CAS 1380331-29-2): Moderate purity (95%), synthesized via esterification under acidic conditions .

- 2-Chloro-3-fluoroisonicotinic acid (CAS 628691-93-0): Limited commercial availability; synthesized via halogenation reactions .

Stability and Reactivity :

- Carboxylic acid derivatives (e.g., 2-Amino-5-fluoroisonicotinic acid) are prone to decarboxylation under high temperatures, whereas methyl esters exhibit greater thermal stability .

- Chloro-fluoro analogs (e.g., 2-Chloro-3-fluoroisonicotinic acid) show higher electrophilicity, making them reactive intermediates in cross-coupling reactions .

Biological Activity

2-Amino-3-fluoroisonicotinamide (AFI) is a compound of significant interest in medicinal chemistry due to its unique structural features, which include an amino group and a fluorine atom. These functionalities enable AFI to participate in various biological interactions, making it a valuable candidate for research in pharmacology and biochemistry. This article explores the biological activity of AFI, including its mechanisms of action, applications in medicinal chemistry, and comparisons with related compounds.

AFI is characterized by its ability to form hydrogen bonds due to the amino group and engage in diverse interactions owing to the electronegative fluorine atom. These properties enhance its reactivity and potential biological efficacy .

The biological activity of AFI is primarily attributed to its interaction with specific molecular targets. The amino group facilitates hydrogen bonding with biological macromolecules, while the fluorine atom may influence the electronic properties of the compound, affecting enzyme activity and protein interactions. This dual functionality can lead to various biological effects, including modulation of enzyme activity and inhibition of specific biological pathways.

Biological Activity Overview

AFI has been evaluated for several biological activities:

Case Studies

Several studies have highlighted the biological potential of structurally related compounds:

- Biofilm Inhibition in E. coli :

- Antitumor Activity :

Comparative Analysis

To understand AFI's unique position among similar compounds, a comparative analysis is presented below:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| This compound | Amino group, Fluorine atom | Potential antimicrobial and antitumor activity |

| 2-Amino-3-fluoropyridine | Amino group, Fluorine atom | Enhanced antitumor activity |

| Isonicotinamide | Amino group only | Moderate biological activity |

| 3-Fluoroisonicotinamide | Fluorine atom only | Limited studies on biological effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.